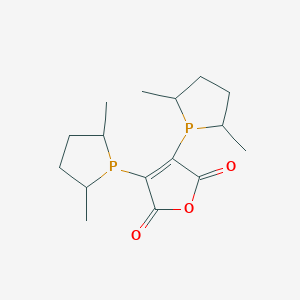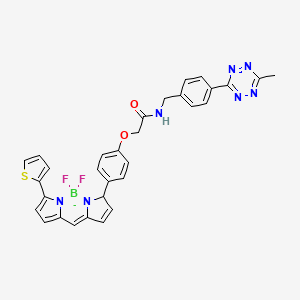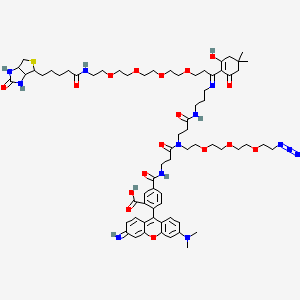
3,4-Bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride: is a chiral ligand that has garnered significant interest in the field of asymmetric synthesis. This compound is known for its ability to form complexes with transition metals, which can then be used as catalysts in various chemical reactions. The unique structure of this compound, featuring two phospholane rings, imparts it with distinct stereochemical properties that are highly valuable in enantioselective catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride typically involves the reaction of maleic anhydride with (2R,5R)-2,5-dimethylphospholane. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is carefully monitored to optimize yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride primarily undergoes reactions that involve its phospholane rings. These reactions include:
Oxidation: The phospholane rings can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phospholane rings to phosphines.
Substitution: The compound can undergo substitution reactions where the phospholane rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phospholane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride is used as a chiral ligand in asymmetric catalysis. It forms complexes with metals such as rhodium, palladium, and platinum, which are then used to catalyze enantioselective hydrogenation, hydroformylation, and other reactions.
Biology and Medicine: The compound’s ability to form chiral metal complexes makes it valuable in the synthesis of pharmaceuticals. Enantioselective catalysis is crucial in the production of drugs that require specific stereochemistry for efficacy and safety.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials that require precise stereochemical control. Its applications extend to the manufacture of agrochemicals, flavors, and fragrances.
Mécanisme D'action
The mechanism by which (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride exerts its effects involves the formation of chiral metal complexes. These complexes act as catalysts in various chemical reactions, facilitating the formation of enantioselective products. The phospholane rings provide a chiral environment that influences the stereochemistry of the reaction, ensuring the production of the desired enantiomer.
Comparaison Avec Des Composés Similaires
- (-)-1,2-Bis[(2R,5R)-2,5-diphenylphospholano]ethane
- (-)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene
- (R,R)-Me-DUPHOS
Uniqueness: What sets (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride apart from similar compounds is its specific combination of phospholane rings and maleic anhydride. This unique structure imparts distinct stereochemical properties that are highly valuable in enantioselective catalysis. The compound’s ability to form stable and highly active chiral metal complexes makes it a preferred choice in various asymmetric synthesis applications.
Propriétés
IUPAC Name |
3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3P2/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHMFJKKVZGWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12282636.png)
![1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
![[17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12282642.png)
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12282643.png)







![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
